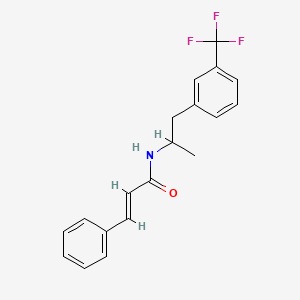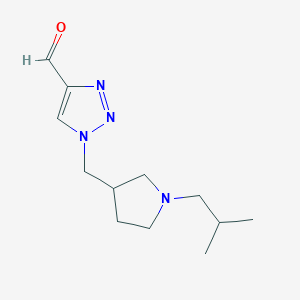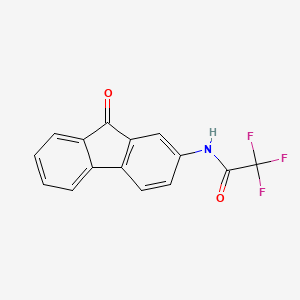
2-Trifluoroacetylaminofluoren-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Trifluoroacetylaminofluoren-9-one is a chemical compound with the molecular formula C15H8F3NO2 and a molecular weight of 291.22 g/mol . It is a derivative of fluorene, characterized by the presence of a trifluoroacetyl group and an aminofluorenone moiety. This compound is known for its applications in various fields, including organic synthesis and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trifluoroacetylaminofluoren-9-one typically involves the reaction of fluorene derivatives with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Catalyst: Lewis acids such as boron trifluoride etherate
Temperature: Room temperature to reflux conditions
A general synthetic route can be described as follows:
- Dissolve the fluorene derivative in a suitable solvent.
- Add trifluoroacetic anhydride dropwise while stirring.
- Introduce the catalyst and maintain the reaction mixture at the desired temperature.
- After completion, the reaction mixture is quenched with water and extracted with an organic solvent.
- The organic layer is dried, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The scalability of the synthetic route allows for large-scale production to meet industrial demands .
Análisis De Reacciones Químicas
Types of Reactions
2-Trifluoroacetylaminofluoren-9-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones using oxidizing agents like potassium permanganate.
Reduction: Reduction to amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted fluorenes
Aplicaciones Científicas De Investigación
2-Trifluoroacetylaminofluoren-9-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Studied for its role in drug development and as a probe in biochemical assays.
Industry: Utilized in the production of advanced materials, including polymers and dyes
Mecanismo De Acción
The mechanism of action of 2-Trifluoroacetylaminofluoren-9-one involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymatic pathways, depending on its structural configuration. The trifluoroacetyl group enhances its reactivity and binding affinity to target proteins, influencing various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Acetylaminofluorene: A known carcinogen used in cancer research.
2-Formylaminofluorene: Studied for its chemical reactivity and biological effects.
2,7-Dinitrofluorene: Explored for its applications in materials science.
Uniqueness
2-Trifluoroacetylaminofluoren-9-one stands out due to the presence of the trifluoroacetyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable in various synthetic and industrial applications .
Propiedades
Número CAS |
318-22-9 |
|---|---|
Fórmula molecular |
C15H8F3NO2 |
Peso molecular |
291.22 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-(9-oxofluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H8F3NO2/c16-15(17,18)14(21)19-8-5-6-10-9-3-1-2-4-11(9)13(20)12(10)7-8/h1-7H,(H,19,21) |
Clave InChI |
JBUUOKOKZCHZNB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


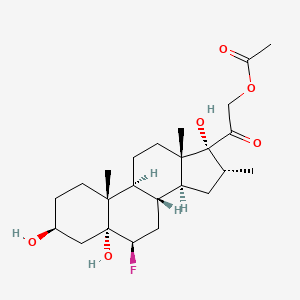
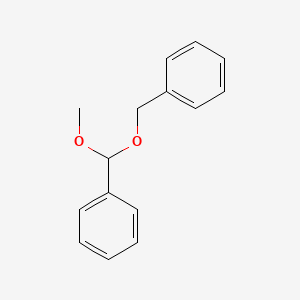
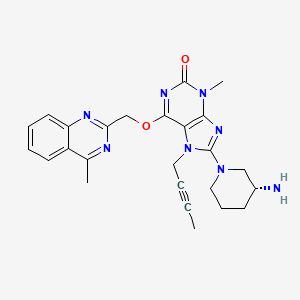

![4-((3R,5S)-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methyl-2-oxopyrrolidin-1-yl)-4-oxobutanoic acid](/img/structure/B13426087.png)
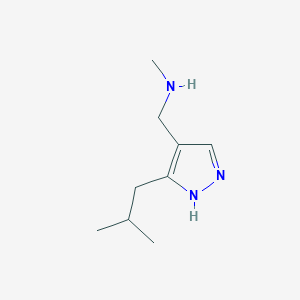
![Droperidol Imp. D (EP); (1RS)-1-[4-(4-Fluorophenyl)-4-oxobutyl]-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1,2,3,6-tetrahydropyridine 1-Oxide Hydrochloride; Droperidol Imp. D (EP) as Hydrochloride; Droperidol Impurity D as Hydrochloride](/img/structure/B13426107.png)
![3-Bromo-7-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13426108.png)
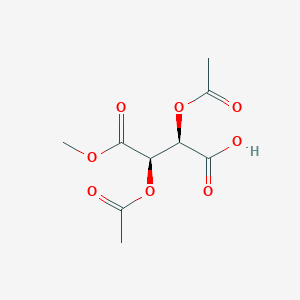
![(Z)-N'-hydroxy-2-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetimidamide](/img/structure/B13426121.png)
